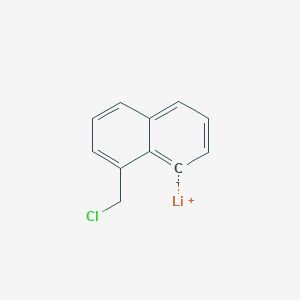
lithium;8-(chloromethyl)-1H-naphthalen-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide is a compound that belongs to the class of organolithium reagents. These compounds are known for their reactivity and are widely used in organic synthesis. The structure of this compound consists of a naphthalene ring with a chloromethyl group at the 8th position and a lithium atom bonded to the naphthalene ring.
Vorbereitungsmethoden
The synthesis of lithium;8-(chloromethyl)-1H-naphthalen-1-ide typically involves the chloromethylation of 1H-naphthalene followed by lithiation. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as aluminum chloride (AlCl3). The resulting 8-(chloromethyl)-1H-naphthalene is then treated with an organolithium reagent like n-butyllithium (n-BuLi) to form this compound .
Analyse Chemischer Reaktionen
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound can be used in the preparation of luminescent materials and organic semiconductors.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: It can act as a catalyst or catalyst precursor in certain chemical reactions
Wirkmechanismus
The mechanism of action of lithium;8-(chloromethyl)-1H-naphthalen-1-ide involves its reactivity as an organolithium reagent. The lithium atom in the compound is highly reactive and can form strong bonds with carbon atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts by forming new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to lithium;8-(chloromethyl)-1H-naphthalen-1-ide include other organolithium reagents such as:
n-Butyllithium (n-BuLi): A widely used organolithium reagent in organic synthesis.
Lithium diisopropylamide (LDA): Another common organolithium reagent used for deprotonation reactions.
Lithium tetramethylpiperidide (LiTMP): Known for its use in selective deprotonation reactions.
What sets this compound apart is its specific structure, which allows for unique reactivity patterns and applications in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
88072-51-9 |
|---|---|
Molekularformel |
C11H8ClLi |
Molekulargewicht |
182.6 g/mol |
IUPAC-Name |
lithium;8-(chloromethyl)-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H8Cl.Li/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-6H,8H2;/q-1;+1 |
InChI-Schlüssel |
CKYHCSFUKAFAMS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=C[C-]=C2C(=C1)C=CC=C2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


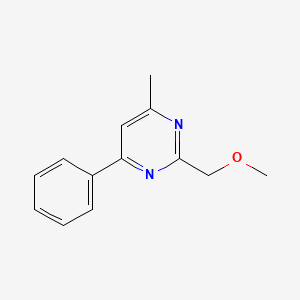
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

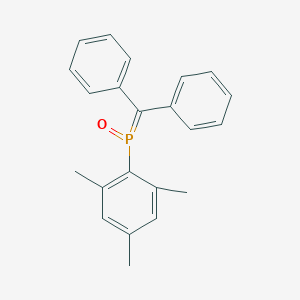

![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
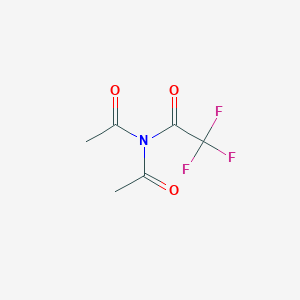

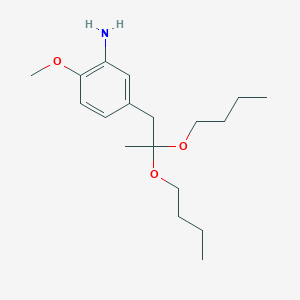
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
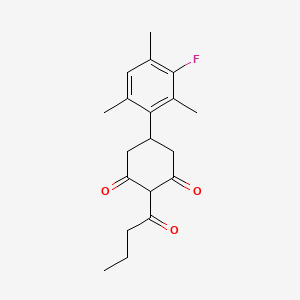
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
